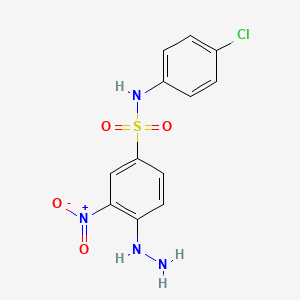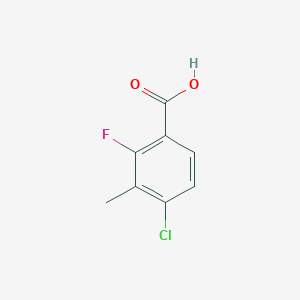
1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a thiophen-3-yl propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopentanecarboxamide core. This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic conditions to form the amide bond. The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The thiophen-3-yl propyl group can be attached through a nucleophilic substitution reaction, using a thiophen-3-yl propyl halide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
化学反应分析
Types of Reactions
1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the thiophen-3-yl propyl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to form an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving amide bonds and aromatic groups.
Medicine: As a potential therapeutic agent, due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group suggests that the compound may interact with aromatic binding sites, while the thiophen-3-yl propyl group may enhance its binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopentanecarboxamide: Similar structure but with a thiophen-2-yl group instead of thiophen-3-yl.
1-(4-bromophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide: Similar structure but with a bromophenyl group instead of chlorophenyl.
1-(4-chlorophenyl)-N-(3-hydroxy-3-(furan-3-yl)propyl)cyclopentanecarboxamide: Similar structure but with a furan-3-yl group instead of thiophen-3-yl.
Uniqueness
1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both a 4-chlorophenyl group and a thiophen-3-yl propyl group may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for scientific research.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2S/c20-16-5-3-15(4-6-16)19(9-1-2-10-19)18(23)21-11-7-17(22)14-8-12-24-13-14/h3-6,8,12-13,17,22H,1-2,7,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMWSNWVCRSXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
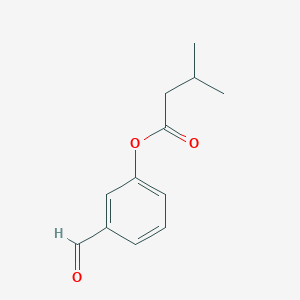
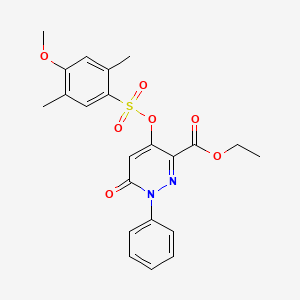
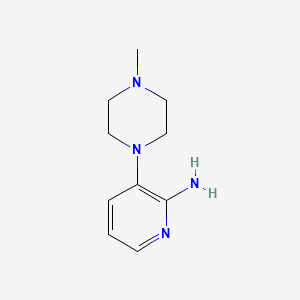
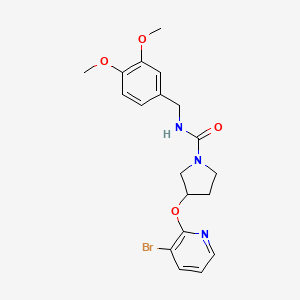
![N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2690369.png)
![Methyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2690370.png)
![1-(2-phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea](/img/structure/B2690371.png)
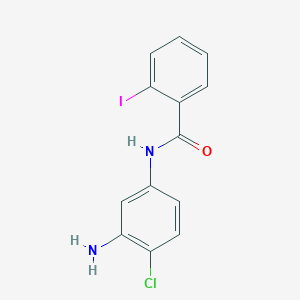
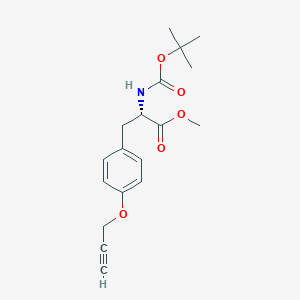
![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B2690375.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester](/img/structure/B2690380.png)
